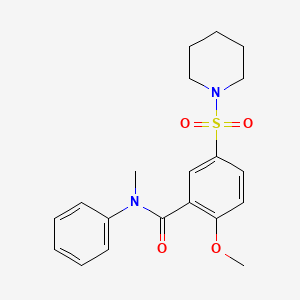
2-methoxy-N-methyl-N-phenyl-5-(1-piperidinylsulfonyl)benzamide
Descripción general
Descripción
2-methoxy-N-methyl-N-phenyl-5-(1-piperidinylsulfonyl)benzamide, also known as MPSP, is a chemical compound with potential therapeutic applications. It belongs to the class of sulfonylureas, which are widely used in the treatment of diabetes. MPSP has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties.
Mecanismo De Acción
The exact mechanism of action of 2-methoxy-N-methyl-N-phenyl-5-(1-piperidinylsulfonyl)benzamide is not fully understood. However, it is believed to work by inhibiting the activity of the enzyme sulfonylurea receptor 1 (SUR1), which plays a key role in the regulation of insulin secretion. By inhibiting SUR1, 2-methoxy-N-methyl-N-phenyl-5-(1-piperidinylsulfonyl)benzamide may help to improve insulin sensitivity and reduce blood glucose levels.
Biochemical and Physiological Effects:
2-methoxy-N-methyl-N-phenyl-5-(1-piperidinylsulfonyl)benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. It has also been shown to inhibit the growth and proliferation of prostate cancer cells in vitro. In addition, 2-methoxy-N-methyl-N-phenyl-5-(1-piperidinylsulfonyl)benzamide has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-methoxy-N-methyl-N-phenyl-5-(1-piperidinylsulfonyl)benzamide in lab experiments is its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties, making it a potential candidate for the treatment of a range of diseases. However, one limitation of using 2-methoxy-N-methyl-N-phenyl-5-(1-piperidinylsulfonyl)benzamide in lab experiments is its complex synthesis method, which may limit its availability and increase its cost.
Direcciones Futuras
There are many potential future directions for the study of 2-methoxy-N-methyl-N-phenyl-5-(1-piperidinylsulfonyl)benzamide. One area of research could be the development of more efficient synthesis methods to increase the availability and reduce the cost of the compound. Another area of research could be the investigation of the potential therapeutic applications of 2-methoxy-N-methyl-N-phenyl-5-(1-piperidinylsulfonyl)benzamide in other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, the mechanism of action of 2-methoxy-N-methyl-N-phenyl-5-(1-piperidinylsulfonyl)benzamide could be further elucidated to better understand how it exerts its anti-inflammatory, analgesic, and anti-cancer effects.
Aplicaciones Científicas De Investigación
2-methoxy-N-methyl-N-phenyl-5-(1-piperidinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain conditions such as arthritis. 2-methoxy-N-methyl-N-phenyl-5-(1-piperidinylsulfonyl)benzamide has also been investigated for its anti-cancer properties, particularly in the treatment of prostate cancer.
Propiedades
IUPAC Name |
2-methoxy-N-methyl-N-phenyl-5-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-21(16-9-5-3-6-10-16)20(23)18-15-17(11-12-19(18)26-2)27(24,25)22-13-7-4-8-14-22/h3,5-6,9-12,15H,4,7-8,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYJDDAUYJNXQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2-bromo-4-chlorophenoxy)methyl]-N-(5-methyl-2-pyridinyl)-1H-pyrazole-3-carboxamide](/img/structure/B4720923.png)

![N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-2,4-dinitrobenzamide](/img/structure/B4720947.png)
![4-[3-(butylamino)-2-(2-furoylamino)-3-oxo-1-propen-1-yl]phenyl 4-methylbenzenesulfonate](/img/structure/B4720955.png)
![2-[4-(4-chloro-3-nitrobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B4720963.png)
![ethyl 4-[({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)amino]benzoate](/img/structure/B4720964.png)

![N-(4-bromophenyl)-2-{4-[(ethylamino)carbonothioyl]-1-piperazinyl}acetamide](/img/structure/B4720979.png)
![2-[(5-chloro-2-isobutoxybenzylidene)amino]-N-propyl-3-thiophenecarboxamide](/img/structure/B4720991.png)
![1-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-3,3-dimethyl-2-butanone](/img/structure/B4720994.png)
![7-methyl-2-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4720999.png)
![N-[3-(3-methoxyphenyl)propyl]-2-(methylthio)benzamide](/img/structure/B4721000.png)
![4-(acetylamino)-N-[2-phenyl-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B4721018.png)
![phenyl[2-(1-piperidinylcarbonyl)phenyl]methanone](/img/structure/B4721023.png)